Lipophilicity Advantage: LogP of 3.47 Distinguishes the 6-(2-Methylbenzyl) Derivative from the Unsubstituted Core Scaffold
The target compound exhibits a calculated LogP of 3.47, reflecting the lipophilic contribution of the 6-(2-methylbenzyl) substituent . In contrast, the unsubstituted core scaffold 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1, the key intermediate for Tofacitinib synthesis) has a substantially lower LogP due to the absence of the benzyl moiety [1]. In medicinal chemistry optimization programs, a LogP in the 3–4 range is associated with favorable membrane permeability while maintaining aqueous solubility, and published SAR studies on pyrrolo[2,3-d]pyrimidine scaffolds indicate that CLogP values below 4 are critical for maintaining drug-likeness during lead optimization [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.47 |
| Comparator Or Baseline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): LogP significantly lower (no benzyl substituent). Drug-likeness benchmark: CLogP < 4 recommended for lead optimization. |
| Quantified Difference | The 6-(2-methylbenzyl) group imparts a LogP in the 3–4 range (vs. <1–2 for the unsubstituted core), providing a balance of lipophilicity and solubility suitable for cell-based assays. |
| Conditions | Calculated LogP values from Chemsrc database; drug-likeness benchmarks from published pyrrolo[2,3-d]pyrimidine SAR studies. |
Why This Matters
For procurement decisions, the 6-(2-methylbenzyl) compound offers a pre-optimized lipophilicity profile that the unsubstituted core cannot provide, reducing the need for additional synthetic steps to install lipophilic groups and enabling direct entry into cell-permeable chemical space.
- [1] ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1): Important pharmaceutical intermediate widely used in synthesis including Tofacitinib. View Source
- [2] Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. All potent compounds from this series have a ClogP value less than 4 and molecular weight < 400, thus likely to maintain drug-likeness during lead optimisation. View Source
